molecular formula C15H22N2O2S B6458890 1-benzyl-4-(cyclopropanesulfonyl)-1,4-diazepane CAS No. 2549055-79-8

1-benzyl-4-(cyclopropanesulfonyl)-1,4-diazepane

Cat. No.: B6458890
CAS No.: 2549055-79-8
M. Wt: 294.4 g/mol
InChI Key: NUHJSGUOVOGKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(cyclopropanesulfonyl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring substituted with a benzyl group and a cyclopropanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-(cyclopropanesulfonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with benzyl chloride and cyclopropanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(cyclopropanesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

1-Benzyl-4-(cyclopropanesulfonyl)-1,4-diazepane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(cyclopropanesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the cyclopropanesulfonyl group can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The diazepane ring can also interact with receptor sites, potentially modulating receptor activity and influencing biological pathways.

Comparison with Similar Compounds

    1-Benzyl-4-piperidone: A compound with a similar benzyl substitution but with a piperidone ring instead of a diazepane ring.

    Cyclopropanoyl-1-benzyl-4-anilinopiperidine: A compound with a similar cyclopropanesulfonyl group but with an anilinopiperidine structure.

Uniqueness: 1-Benzyl-4-(cyclopropanesulfonyl)-1,4-diazepane is unique due to the combination of the diazepane ring with both benzyl and cyclopropanesulfonyl substitutions. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-benzyl-4-cyclopropylsulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c18-20(19,15-7-8-15)17-10-4-9-16(11-12-17)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHJSGUOVOGKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.